molecular formula C14H16ClN3O3 B2527715 Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1384080-45-8

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B2527715
CAS No.: 1384080-45-8
M. Wt: 309.75
InChI Key: VQRVXHBZDDXZKL-UHFFFAOYSA-N
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Description

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a chemical compound with the molecular formula C14H16O3N3Cl It is known for its unique structure, which includes a tert-butyl group, a chlorophenyl group, and an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a chlorophenyl-substituted oxadiazole. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, potentially enhancing the compound’s stability. The chlorophenyl group contributes to its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRVXHBZDDXZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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